![molecular formula C7H6N4 B047520 5-Methylpyrido[3,4-e][1,2,4]triazine CAS No. 121845-73-6](/img/structure/B47520.png)
5-Methylpyrido[3,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and agricultural research. This compound is synthesized through several methods and has been extensively studied for its biological properties, mechanism of action, and physiological effects.
Mechanism Of Action
The mechanism of action of 5-Methylpyrido[3,4-e][1,2,4]triazine is not fully understood. However, studies have shown that this compound interacts with specific enzymes and proteins in the body, leading to the inhibition of their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the biological effects observed.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Methylpyrido[3,4-e][1,2,4]triazine are diverse and depend on the specific application of the compound. In medical research, this compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agricultural research, 5-Methylpyrido[3,4-e][1,2,4]triazine has been shown to have herbicidal and insecticidal properties.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Methylpyrido[3,4-e][1,2,4]triazine in lab experiments include its high yield and purity, as well as its diverse biological properties. However, limitations include the potential toxicity of the compound and the need for further studies to fully understand its mechanism of action.
Future Directions
For the study of 5-Methylpyrido[3,4-e][1,2,4]triazine include the exploration of its potential use in drug development and disease diagnosis, as well as further studies to fully understand its mechanism of action and potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 5-Methylpyrido[3,4-e][1,2,4]triazine can be achieved through several methods, including the condensation of 2-aminopyridine with dimethylformamide dimethyl acetal, followed by cyclization with cyanogen bromide. Another method involves the reaction of 2-aminopyridine with ethyl chloroformate and triethylamine, followed by cyclization with cyanogen bromide. These methods have been optimized for high yield and purity of the final product.
Scientific Research Applications
5-Methylpyrido[3,4-e][1,2,4]triazine has been extensively studied for its potential applications in various fields of scientific research. In medical research, this compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agricultural research, 5-Methylpyrido[3,4-e][1,2,4]triazine has been shown to have herbicidal and insecticidal properties.
properties
CAS RN |
121845-73-6 |
|---|---|
Product Name |
5-Methylpyrido[3,4-e][1,2,4]triazine |
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-methylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H6N4/c1-5-7-6(2-3-8-5)11-10-4-9-7/h2-4H,1H3 |
InChI Key |
PTOLTJFHLFAGNX-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1N=CN=N2 |
Canonical SMILES |
CC1=NC=CC2=C1N=CN=N2 |
Other CAS RN |
121845-73-6 |
synonyms |
Pyrido[3,4-e]-1,2,4-triazine, 5-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



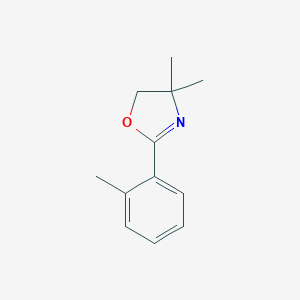

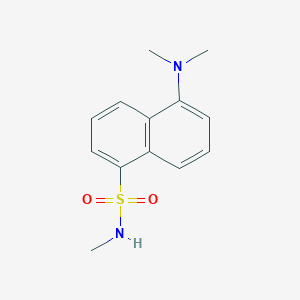
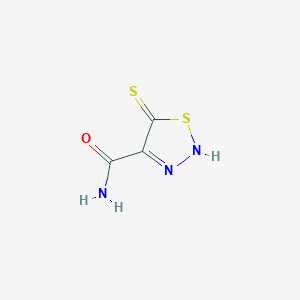
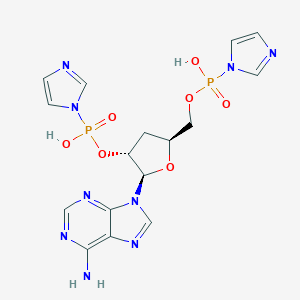
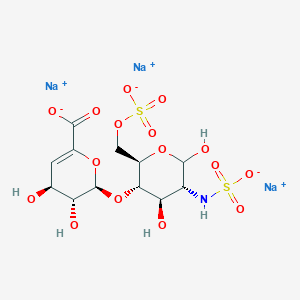

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
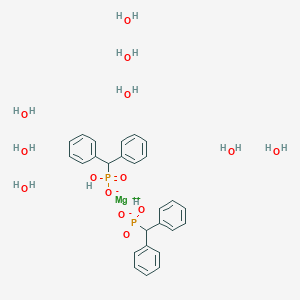
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)



